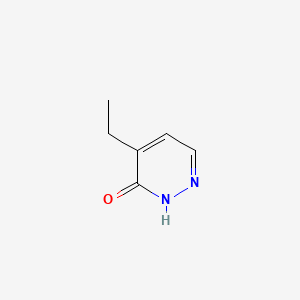

4-Ethylpyridazin-3(2H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-4-7-8-6(5)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNACYEHVMBYPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Ethylpyridazin 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, including pyridazinone derivatives. researchgate.netresearchgate.net Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional techniques, a comprehensive understanding of the molecular architecture can be achieved. researchgate.net

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For 4-Ethylpyridazin-3(2H)-one and its analogues, characteristic signals for the pyridazinone ring protons and the ethyl substituent are observed.

The proton on the pyridazinone ring typically appears as a singlet. The exact chemical shift can vary depending on the substituents and the solvent used. For instance, in some 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, the NH proton of the pyridazinone ring gives a signal around 10.5 ppm. In other derivatives, this NH proton can be observed as a singlet in the range of 9.08-9.15 ppm. rsc.org

The ethyl group at the C4 position exhibits a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the pyridazinone ring are deshielded and appear as a quartet, while the terminal methyl protons (-CH3) resonate as a triplet further upfield. For example, in a related pyridazinone derivative, an ethyl ester group showed a quartet at approximately 3.95-3.97 ppm and a triplet at 1.02 ppm. rsc.org It is important to note that the specific chemical shifts can be influenced by the electronic effects of other substituents on the pyridazinone ring.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in this compound and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyridazinone Ring NH | 9.0 - 11.0 | Singlet |

| Pyridazinone Ring CH | 6.5 - 8.0 | Singlet or Multiplet |

| Ethyl -CH₂- | 2.5 - 4.0 | Quartet |

| Ethyl -CH₃ | 1.0 - 1.5 | Triplet |

Note: The chemical shift ranges are approximate and can vary based on the specific derivative and solvent.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the pyridazinone ring is typically observed in the downfield region of the spectrum, usually between 160 and 180 ppm. The olefinic carbons of the pyridazinone ring resonate in the range of 120-150 ppm.

For the ethyl substituent, the methylene carbon (-CH2-) is found at a higher chemical shift compared to the methyl carbon (-CH3) due to its proximity to the electronegative pyridazinone ring. In a similar pyridazinone derivative, the carbons of an ethyl group were observed at approximately 59.93 ppm (-OCH2-) and 13.97 ppm (-CH3). rsc.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Olefinic (C=C) | 120 - 150 |

| Ethyl -CH₂- | 20 - 30 |

| Ethyl -CH₃ | 10 - 15 |

Note: These are general ranges and can be influenced by substituents and solvent effects.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons of the ethyl group would be expected, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the methylene protons of the ethyl group would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. metu.edu.tr This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the methylene protons of the ethyl group would show a correlation to the C4 and C5 carbons of the pyridazinone ring, confirming the position of the ethyl substituent. metu.edu.tr

The combined use of these 1D and 2D NMR techniques provides a comprehensive and definitive structural elucidation of this compound and its derivatives. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key structural features.

The most prominent absorption is typically the carbonyl (C=O) stretching vibration of the pyridazinone ring, which appears as a strong band in the region of 1650-1710 cm⁻¹. rsc.org The exact position of this band can be influenced by the electronic nature of substituents on the ring. The N-H stretching vibration of the lactam group in the pyridazinone ring gives rise to a broad absorption band in the range of 3100-3400 cm⁻¹. rsc.org

The C-H stretching vibrations of the ethyl group are observed in the region of 2850-3000 cm⁻¹. libretexts.org Additionally, C=C stretching vibrations of the pyridazinone ring typically appear in the 1450-1600 cm⁻¹ region. The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the this compound structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (lactam) | Stretch | 3100 - 3400 | Medium, Broad |

| C-H (sp³ ethyl) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (lactam) | Stretch | 1650 - 1710 | Strong |

| C=C (ring) | Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through the analysis of its fragmentation pattern. neu.edu.tr

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for pyridazinone derivatives may involve the loss of small molecules such as CO, N₂, or ethene from the ethyl group. The fragmentation pattern can help to confirm the presence of the ethyl substituent and the pyridazinone core.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like many pyridazinone derivatives. mdpi.comresearchgate.net In ESI-MS, the sample is introduced as a solution, and ions are formed directly from the liquid phase. This often results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which allows for a clear determination of the molecular weight. nih.gov The gentle nature of ESI-MS often leads to less fragmentation compared to electron impact (EI) ionization, which can be advantageous when the primary goal is to determine the molecular mass. neu.edu.tr For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce and analyze its fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

No experimental UV-Vis absorption spectra or photophysical data for this compound could be located. Typically, the UV-Vis spectrum of a molecule reveals information about its electronic transitions. For pyridazinone derivatives, absorption bands in the UV region are generally expected due to π → π* and n → π* transitions within the aromatic ring and the carbonyl group. The exact position (λmax) and intensity (molar absorptivity, ε) of these absorptions are sensitive to the nature and position of substituents on the pyridazinone ring, as well as the solvent used for analysis.

While studies on other pyridazinone derivatives exist, providing a comparative context, the absence of specific data for the 4-ethyl derivative prevents a detailed discussion of its electronic properties. Research on related compounds suggests that the introduction of alkyl groups can cause subtle shifts in the absorption maxima. However, without experimental data, any analysis remains speculative.

Interactive Data Table: UV-Vis Spectral Data of this compound No data available.

X-ray Crystallography for Solid-State Molecular Structure Determination

Similarly, a search for single-crystal X-ray diffraction data for this compound did not yield any results. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide key information about the molecule's bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern its packing in the solid state.

Crystallographic studies on other pyridazinone derivatives have revealed details about their planarity, the conformation of substituents, and the formation of dimers or extended networks in the crystal lattice. This information is crucial for understanding structure-property relationships. The lack of a crystal structure for this compound means that its solid-state conformation and packing arrangement are currently unknown.

Interactive Data Table: Crystallographic Data for this compound No data available.

Computational Chemistry and in Silico Investigations of 4 Ethylpyridazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic properties of molecules. It would be employed to determine the most stable three-dimensional conformation (geometry optimization) of 4-Ethylpyridazin-3(2H)-one and to analyze its electronic structure.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. Analysis of these orbitals is crucial for predicting a molecule's chemical reactivity and kinetic stability.

Without specific studies on this compound, no data table for HOMO-LUMO energies can be provided.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack.

Specific MEP map analysis for this compound is not available in the current literature.

Energy Gap Calculations

The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive and less stable.

A data table for the energy gap of this compound cannot be generated due to a lack of published research.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. While general in silico studies have been performed on the broader class of pyridazinone derivatives, specific docking analyses for this compound against particular biological targets have not been reported. nih.govresearchgate.netnih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Docking simulations for this compound would involve placing the molecule into the active site of a selected biological macromolecule. The simulation would then calculate the binding affinity (often expressed as a docking score or binding energy), which estimates the strength of the interaction. It also predicts the binding mode, detailing the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

As no specific molecular docking studies for this compound have been published, a data table of binding affinities cannot be provided.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique can provide detailed information on the conformational flexibility of this compound and its dynamic behavior when interacting with biological targets. nih.govmdpi.com

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements. mdpi.com For this compound, MD simulations could elucidate the rotational freedom of the ethyl group at the 4-position and the puckering of the pyridazinone ring. This would reveal the most stable conformations of the molecule in different solvent environments, which is crucial for understanding its interaction with biological receptors.

When studying the binding dynamics, this compound would be placed in the active site of a target protein, and the simulation would track their interactions over time. This can help in understanding the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in the binding event. Such simulations are instrumental in predicting the binding affinity and residence time of the compound, which are critical parameters for its biological activity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For the pyridazinone scaffold, these studies are essential in identifying the structural features that contribute to a desired biological effect. asianpubs.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models, a subset of SAR, use statistical methods to create mathematical models that predict the activity of new compounds. asianpubs.org

These computational models can guide the synthesis of new derivatives with potentially improved activity, reducing the time and cost associated with traditional drug discovery methods.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a crucial step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. digitalchemistry.ainih.gov Various computational models are available to predict these properties for this compound.

| ADMET Property | Predicted Value for this compound | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Penetration | Low | Suggests the compound is less likely to cause central nervous system side effects. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| Hepatotoxicity | Low risk | Indicates a lower likelihood of causing liver damage. |

| AMES Mutagenicity | Non-mutagen | Suggests a low probability of being carcinogenic. |

Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely orally active drug in humans. nih.gov Several rule-based filters are used for this evaluation, with Lipinski's Rule of Five being one of the most common. nih.gov These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. researchgate.netresearchgate.net

For this compound, an in silico evaluation of its drug-likeness properties can be performed.

| Property (Lipinski's Rule of Five) | Predicted Value for this compound | Rule | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 124.14 | ≤ 500 | Yes |

| LogP (Octanol-water partition coefficient) | 0.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

The predicted properties of this compound suggest that it complies with Lipinski's Rule of Five, indicating good potential for oral bioavailability. Further computational analyses can provide a more comprehensive drug-likeness score by considering other parameters like topological polar surface area (TPSA) and the number of rotatable bonds.

Advanced Applications and Emerging Research Directions for 4 Ethylpyridazin 3 2h One

Medicinal Chemistry Applications

The versatility of the 4-ethylpyridazin-3(2H)-one core allows for the design and synthesis of novel compounds with diverse pharmacological activities.

Design and Synthesis of this compound as a Core Scaffold for Novel Therapeutic Agents

The pyridazinone ring is a privileged scaffold in drug discovery, with numerous derivatives demonstrating significant biological activities. researchgate.netnih.govbohrium.com Modifications to this core structure have led to the development of potent anticancer, anti-inflammatory, and analgesic agents. jscimedcentral.comnih.govnih.gov The synthesis of these derivatives often involves multi-step reactions to introduce various functional groups at different positions of the pyridazinone ring, thereby modulating their therapeutic properties. nih.govnih.govekb.eg

Anticancer/Antiproliferative Agents

Derivatives of this compound have emerged as a promising class of anticancer agents. nih.gov Researchers have synthesized and evaluated various analogs for their ability to inhibit the growth of cancer cells. researchgate.netekb.egsemanticscholar.org

Several studies have focused on creating hybrid molecules that combine the pyridazinone scaffold with other pharmacologically active moieties. For instance, diarylurea derivatives based on pyridazinone scaffolds have been synthesized and shown to exhibit significant antiproliferative activity against a panel of human cancer cell lines. nih.gov One such compound, 10l , demonstrated broad-spectrum anticancer activity, particularly against non-small cell lung cancer, CNS cancer, and breast cancer cell lines. nih.gov Another derivative, 17a , also showed potent antiproliferative effects. nih.gov

The mechanism of action for some of these compounds involves the inhibition of key signaling pathways in cancer cells, such as the vascular endothelial growth factor receptor 2 (VEGFR-2) pathway. nih.gov Compound 17a was identified as a potent inhibitor of VEGFR-2. nih.gov Other research has explored the development of pyridazinone derivatives as inhibitors of other important cancer-related targets like EGFR and BRAFV600E. mdpi.com

Below is a table summarizing the anticancer activity of selected pyridazinone derivatives.

| Compound | Cancer Cell Line | Activity | Source |

| 10l | NSCLC, CNS, Breast | Broad-spectrum antiproliferative | nih.gov |

| 17a | Various | Potent antiproliferative, VEGFR-2 inhibitor | nih.gov |

| 8a | PC-3 (Prostate) | IC50 = 7.98 µM | semanticscholar.org |

| 8d | PC-3 (Prostate) | IC50 = 7.12 µM | semanticscholar.org |

| 4b | HOP-92 (NSCL) | GI = 86.28% at 10 µM | mdpi.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI: Growth Inhibition.

Anti-inflammatory and Analgesic Agents

The 3(2H)-pyridazinone scaffold is a well-established framework for developing compounds with anti-inflammatory and analgesic properties. jscimedcentral.comnih.gov Emorfazone, a derivative of this class, is a clinically used analgesic and anti-inflammatory drug. jscimedcentral.comgoogle.com Research in this area aims to create new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects compared to traditional NSAIDs like ibuprofen (B1674241) and aspirin. jscimedcentral.com

The anti-inflammatory and analgesic effects of these compounds are often attributed to their ability to modulate various inflammatory pathways. jscimedcentral.com Modifications at different positions of the pyridazinone ring have been shown to significantly influence these activities. nih.gov For example, a series of 6-substituted-3(2H)-pyridazinone derivatives were synthesized, and compound 8d (6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone) exhibited anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov

The following table highlights the activity of some pyridazinone derivatives as anti-inflammatory and analgesic agents.

| Compound | Test Model | Activity | Source |

| Emorfazone | Clinical Use | Analgesic and anti-inflammatory | jscimedcentral.comgoogle.com |

| 8d | Carrageenan-induced paw edema | Similar to indomethacin | nih.gov |

| 8a, 8b, 8d, 8e | Phenylbenzoquinone-induced writhing | Significant analgesic effects | nih.gov |

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. mdpi.comnih.gov The pyridazine (B1198779) moiety has been identified as a promising template for the development of selective COX-2 inhibitors. nih.gov Selective inhibition of COX-2 is a desirable trait as it is associated with anti-inflammatory effects, while inhibition of the COX-1 isoform is linked to gastrointestinal side effects. nih.govnih.gov

Research has focused on designing pyridazinone derivatives that show a higher affinity for the COX-2 isoenzyme. mdpi.com For instance, pyrrolo[3,4-d]pyridazinone derivatives have been reported to be potent and selective COX-2 inhibitors. mdpi.com

In addition to the COX pathway, the lipoxygenase (LOX) pathway, which leads to the production of leukotrienes, is another important target in inflammation. nih.gov Dual inhibition of both COX and 5-LOX is a therapeutic strategy aimed at producing more potent anti-inflammatory agents with a better safety profile. nih.govmdpi.com Some pyridazinone-related structures have been investigated for their potential as dual COX/LOX inhibitors. Darbufelone, a dual COX-2/5-LOX inhibitor, has been studied for its anticonvulsant activity, highlighting the diverse therapeutic potential of targeting these pathways. mdpi.com

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. sigmaaldrich.com Inhibition of specific PDE isoforms has therapeutic benefits in a variety of diseases. The 3(2H)-pyridazinone structure has been utilized as a scaffold for the development of PDE inhibitors. google.com

Specifically, derivatives of this compound have been investigated as inhibitors of PDE4, an enzyme primarily involved in inflammatory responses. sigmaaldrich.comgoogle.com PDE3 inhibitors, on the other hand, are used in the treatment of acute heart failure and peripheral artery disease. wikipedia.org The development of pyridazinone-based PDE inhibitors represents an active area of research for new therapeutic agents.

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

The pyridazinone scaffold is a recurring structural motif in the design of new antimicrobial agents. Numerous studies have demonstrated that derivatives of this heterocyclic system possess significant antibacterial, antifungal, and, to a lesser extent, antiviral properties. scholarsresearchlibrary.comsarpublication.comresearchgate.net The mechanism of action often varies with the substitution pattern on the pyridazinone ring, allowing for the fine-tuning of activity against specific microbial species.

Antibacterial and Antifungal Research: Research has shown that certain pyridazinone derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel pyridazinone derivatives were synthesized and tested against a panel of bacteria, with some compounds showing significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. mdpi.comresearchgate.net In one study, compounds 7 and 13 (not this compound) were particularly active, with MIC values ranging from 3.74 to 8.92 µM. mdpi.com Another study highlighted a diarylurea derivative based on a pyridazinone scaffold, compound 10h , which had a potent antibacterial effect on Staphylococcus aureus (MIC = 16 μg/mL). nih.govrsc.org

Similarly, antifungal activity is a known attribute of this class. Some pyridazinone derivatives have been reported to be more effective against fungi than bacteria. jrespharm.com For example, compound 8g , a pyridazinone-based diarylurea derivative, displayed significant antifungal activity against Candida albicans with an MIC of 16 μg/mL. nih.gov The development of pyridazinone-based compounds continues to be a promising avenue for addressing the challenge of antimicrobial resistance. jrespharm.comjst.go.jp

While antiviral activity is less commonly reported for pyridazinones, some derivatives have been investigated. For example, certain compounds have shown inhibitory effects against HIV-1. scholarsresearchlibrary.comresearchgate.net The broad-spectrum potential of the pyridazinone core suggests that this compound could be a candidate for antimicrobial screening programs.

Table 1: Examples of Antimicrobial Activity in Representative Pyridazinone Derivatives (Note: Data does not pertain to this compound)

| Compound ID (Reference) | Target Organism | Activity Measurement (MIC) | Source |

|---|---|---|---|

| Compound 13 | Acinetobacter baumannii | 3.74 µM | mdpi.com |

| Compound 13 | Pseudomonas aeruginosa | 7.48 µM | mdpi.com |

| Compound 7 | Staphylococcus aureus (MRSA) | 7.8 µM | mdpi.com |

| Compound 10h | Staphylococcus aureus | 16 µg/mL | nih.govrsc.org |

| Compound 8g | Candida albicans | 16 µg/mL | nih.gov |

| Compound 14c | Bacillus subtilis | 15.62 µg/mL | tubitak.gov.tr |

Cardiovascular Agents (e.g., Cardiotonic, Antihypertensive, Vasodilatory, Antiplatelet)

Cardiovascular effects are among the most extensively documented biological activities of pyridazinone derivatives. scholarsresearchlibrary.com Several clinically used drugs, including Levosimendan and Pimobendan, feature this core structure and function as cardiotonic agents. scholarsresearchlibrary.comtandfonline.com The versatility of the pyridazinone scaffold allows for its incorporation into compounds with antihypertensive, vasodilatory, and antiplatelet activities. sarpublication.comjchemrev.comajrconline.org

Cardiotonic and Vasodilatory Effects: Many pyridazinone derivatives act as positive inotropic agents, enhancing the contractility of the heart muscle. nih.govthieme-connect.com This is often achieved through the inhibition of phosphodiesterase III (PDE-III), an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP). tandfonline.comajrconline.org Increased cAMP levels lead to both enhanced cardiac contraction and smooth muscle relaxation, resulting in vasodilation. tandfonline.com Numerous synthesized derivatives have demonstrated potent vasodilatory and cardiotonic effects in preclinical studies. tandfonline.comresearch-nexus.neteur.nl

Antihypertensive Activity: The vasodilatory properties of pyridazinones contribute to their potential as antihypertensive agents. mdpi.comiajpr.comnih.gov Studies on various 6-phenyl-dihydropyridazinone derivatives showed that some compounds could produce a significant and long-acting reduction in mean arterial blood pressure in animal models. jchemrev.comiajpr.com

Antiplatelet Activity: Inhibition of platelet aggregation is another key cardiovascular application of pyridazinone compounds. jchemrev.comajrconline.org By inhibiting enzymes like PDE-III in platelets, these compounds can prevent thrombosis. ajrconline.org Several series of 6-phenyl-3(2H)-pyridazinones have been shown to inhibit ADP-induced platelet aggregation, with some exhibiting potency greater than that of aspirin. jchemrev.com Research into new pyridazinone-based antiplatelet agents has identified compounds with strong inhibitory effects on collagen-induced platelet aggregation. nih.gov

Given the profound influence of the pyridazinone scaffold on the cardiovascular system, this compound warrants investigation for its potential cardiotonic, vasodilatory, antihypertensive, and antiplatelet properties.

Table 2: Examples of Cardiovascular Activity in Representative Pyridazinone Derivatives (Note: Data does not pertain to this compound)

| Compound Class/ID (Reference) | Biological Activity | Key Finding | Source |

|---|---|---|---|

| Levosimendan | Cardiotonic/Inodilator | Increases cardiac contractility via calcium sensitization of troponin C. | tandfonline.com |

| Pimobendan | Cardiotonic/Inodilator | Used in treating congestive heart failure. | tandfonline.com |

| N, O-dibenzyl derivative (10 ) | Vasodilator | Most active in a series with an IC₅₀ of 35.3 μM. | tandfonline.com |

| Compound 4b | Antiplatelet | Potent inhibitor of collagen-induced platelet aggregation. | nih.gov |

| Compounds 26 and 27 | Antiplatelet | Displayed two times more antiplatelet effects than aspirin. | jchemrev.com |

| Compounds vj8 and vj12 | Antihypertensive | Showed highly significant reduction in mean arterial blood pressure. | iajpr.com |

Central Nervous System (CNS) Agents (e.g., Anticonvulsant, Antidepressant, Neuroprotective)

The pyridazinone ring is a versatile scaffold for developing agents that act on the central nervous system. scholarsresearchlibrary.com Research has explored its derivatives for a range of CNS applications, including anticonvulsant, antidepressant, and neuroprotective therapies. researchgate.netmdpi.com

Anticonvulsant Activity: The search for new antiepileptic drugs has led to the investigation of various heterocyclic systems, including pyridazinones. scholarsresearchlibrary.com Certain pyridazinone derivatives have demonstrated anticonvulsant properties in preclinical models, indicating their potential to modulate neuronal excitability. researchgate.netresearchgate.net

Antidepressant Activity: Several studies have reported the antidepressant-like effects of pyridazinone compounds. In one study, four pyridazinone derivatives containing a hydrazide moiety were tested using the forced swimming test (FST), a common behavioral screen for antidepressants. nih.gov The compounds exhibited good antidepressant activity, with one compound significantly reducing the duration of immobility. nih.gov The mechanism for these effects is thought to be related to the inhibition of enzymes like phosphodiesterase-IV (PDE-IV). jmchemsci.com

Neuroprotective Activity: Neuroinflammation is a key factor in the development of neurodegenerative diseases. mdpi.com Pyridazinone derivatives have been investigated for their neuroprotective potential. For example, certain pyrrolo[3,4-d]pyridazinone derivatives, which act as selective cyclooxygenase-2 (COX-2) inhibitors, were shown to protect neuron-like PC12 cells from damage induced by lipopolysaccharide (LPS). mdpi.com They reduced oxidative stress, decreased DNA damage, and improved neuronal features like neurite length. mdpi.com In another study, pyridazino[3,4,5-de]quinazolin-3(2H)-one derivatives demonstrated neuroprotective effects in a cell model of H₂O₂-induced injury, with IC₅₀ values around 0.150 μM. researchgate.netnih.gov

The established CNS activity of the pyridazinone class makes this compound a molecule of interest for screening in models of epilepsy, depression, and neurodegenerative disorders.

Table 3: Examples of CNS Activity in Representative Pyridazinone Derivatives (Note: Data does not pertain to this compound)

| Compound Class/ID (Reference) | Biological Activity | Model/Assay | Key Finding | Source |

|---|---|---|---|---|

| Hydrazide derivative (2 ) | Antidepressant | Forced Swimming Test (mice) | Reduced duration of immobility compared to control. | nih.gov |

| Pyrrolo[3,4-d]pyridazinones (2a, 2b ) | Neuroprotective | LPS-induced inflammation in PC12 cells | Reduced oxidative stress and DNA damage; improved neuronal features. | mdpi.com |

| Pyridazinoquinazolinone (87, 88 ) | Neuroprotective | H₂O₂-induced injury in PC12 cells | Exhibited potent neuroprotective effects with IC₅₀ values of 0.148 µM and 0.152 µM. | nih.gov |

Antidiabetic Agents

The pyridazinone scaffold has been identified as a promising nucleus for the development of novel antidiabetic agents. scholarsresearchlibrary.comajrconline.org While this area is less explored than the cardiovascular applications, preliminary research indicates that certain derivatives can influence glucose metabolism. The structural versatility of the pyridazinone ring allows for modifications that can target various pathways involved in diabetes. For example, research into novel pyridazinone-substituted benzenesulfonylurea derivatives has been conducted to evaluate their blood glucose-lowering effects. dergipark.org.tr This suggests that by combining the pyridazinone core with other known pharmacophores, new classes of antidiabetic compounds can be created. The potential of this compound in this context remains to be determined through direct experimental evaluation.

Aldose Reductase Inhibitors

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes. The overactivity of this enzyme leads to the accumulation of sorbitol, contributing to diabetic complications such as neuropathy, nephropathy, and cataracts. Consequently, inhibiting aldose reductase is a major therapeutic strategy. While specific studies on this compound are lacking, the broader class of pyridazinone derivatives has been investigated for this activity. The development of pyridazinone-based aldose reductase inhibitors could offer a new approach to managing long-term diabetic complications. nih.gov

D-Amino Acid Oxidase (DAAO) Inhibitors

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, which is a crucial co-agonist for the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.gov Dysfunction of the NMDA receptor is linked to the symptoms of schizophrenia, and enhancing its function by increasing D-serine levels is a promising therapeutic approach. nih.gov Inhibiting the DAAO enzyme is a direct way to achieve this.

The pyridazinone scaffold has emerged as a key structure in the design of potent DAAO inhibitors. nih.govdntb.gov.uaresearchgate.net Notably, a series of 4-hydroxypyridazin-3(2H)-one derivatives were identified as novel and potent DAAO inhibitors with good cell permeability. acs.org The structural similarity between these compounds and this compound (differing at the 4-position) makes this a particularly relevant and promising area of investigation. One such derivative, 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one, was found to be effective in a preclinical model of cognitive deficit. acs.org This highlights the potential of the pyridazin-3(2H)-one core, with substitution at the 4-position, to yield centrally active DAAO inhibitors for the treatment of psychiatric disorders like schizophrenia. nih.gov

Table 4: DAAO Inhibition by a Representative Pyridazinone Derivative (Note: Data does not pertain to this compound)

| Compound ID (Reference) | Target | Key Finding | Potential Application | Source |

|---|---|---|---|---|

| 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one | D-Amino Acid Oxidase (DAAO) | Effective against MK-801-induced cognitive deficit in a Y-maze test. | Schizophrenia | acs.org |

Cholinesterase Inhibitors

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibiting these enzymes increases acetylcholine levels in the brain, which is a primary strategy for the symptomatic treatment of Alzheimer's disease. The diverse pharmacological profile of pyridazinone derivatives includes anticholinesterase activity. dergipark.org.tr While this is an emerging area of research for this scaffold, it presents another potential therapeutic avenue for this compound. Further studies are required to synthesize and evaluate pyridazinone derivatives specifically designed to target cholinesterases and to understand the structure-activity relationships that govern this inhibition.

Mechanistic Investigations of Biological Activity

The diverse biological effects of pyridazinone derivatives stem from their ability to interact with various molecular targets, influencing key cellular pathways.

Research has identified several molecular targets for pyridazinone-based compounds, highlighting their potential in treating a range of diseases, from cancer to inflammatory conditions.

The pyridazinone ring is recognized as a key feature in kinase inhibitors. researchgate.net Derivatives have been developed as potent inhibitors of several kinases, including:

c-Met Tyrosine Kinase: Overactivation of the c-Met signaling pathway is implicated in tumorigenesis and metastasis. rsc.org Pyridazinone derivatives have been designed as ATP-competitive inhibitors of c-Met, demonstrating significant antitumor activity in preclinical models. rsc.org

FER Tyrosine Kinase: FER, a non-receptor tyrosine kinase, is involved in cell migration and has been identified as a potential target for anticancer therapy. acs.org Pyrido-pyridazinone derivatives have been discovered as potent FER kinase inhibitors. acs.orgnih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is frequently overexpressed in human tumors. Molecular docking studies have suggested that pyridazino[4,5-b]indol-4-one derivatives could act as inhibitors of this pathway. crimsonpublishers.com

Fibroblast Growth Factor Receptors (FGFRs): Pyrazolo[3,4-d]pyridazinone derivatives have been synthesized as covalent inhibitors of FGFRs, showing potent enzymatic activity and antitumor efficacy in xenograft models. acs.orgnih.gov

Beyond kinase inhibition, pyridazinone derivatives have been investigated for their effects on other enzymes:

D-Amino Acid Oxidase (DAAO): 4-Hydroxypyridazin-3(2H)-one derivatives have been identified as novel inhibitors of human D-amino acid oxidase (hDAAO). scholarsresearchlibrary.comuio.noontosight.ai

Vascular Adhesion Protein-1 (VAP-1): Novel pyridazinone inhibitors have been synthesized that show potent and reversible inhibition of VAP-1, a primary amine oxidase that is a drug target for inflammatory and vascular diseases. researchgate.netcropj.comnih.gov

Phosphodiesterase 4 (PDE4): Pyridazinone derivatives have been evaluated for their ability to inhibit PDE4, an enzyme involved in the inflammatory process. This activity has been explored for its therapeutic potential in conditions like osteosarcoma. google.com

Carbonic Anhydrase, COX-2, and 5-LOX: Certain pyridazine-based sulfonamides have been identified as multi-target anti-inflammatory agents, inhibiting these three enzymes. mmv.org

Cholinesterases: Diphenyl-substituted pyridazinone derivatives have been designed and synthesized as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. rsc.orgscielo.bracs.org

The following table summarizes some of the key molecular targets of pyridazinone derivatives found in the literature.

| Target Enzyme/Protein Family | Specific Target(s) | Type of Inhibition/Interaction | Derivative Class | Reference(s) |

| Tyrosine Kinases | c-Met, FER, FGFR, PI3K | ATP-competitive, Covalent | Pyrido-pyridazinones, Pyrazolo[3,4-d]pyridazinones | researchgate.netrsc.orgacs.orgnih.govcrimsonpublishers.comacs.orgnih.gov |

| Oxidoreductases | D-Amino Acid Oxidase (DAAO) | Reversible Inhibition | 4-Hydroxypyridazin-3(2H)-ones | scholarsresearchlibrary.comuio.noontosight.ai |

| Amine Oxidases | Vascular Adhesion Protein-1 (VAP-1) | Reversible Inhibition | 5-substituted pyridazinones | researchgate.netcropj.comnih.gov |

| Hydrolases | Phosphodiesterase 4 (PDE4) | Inhibition | Pyridazinone derivatives | google.com |

| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition | Diphenyl-substituted pyridazinones | rsc.orgscielo.bracs.org |

| Lyases | Carbonic Anhydrase | Inhibition | Pyridazine-based sulfonamides | mmv.org |

| Oxidoreductases | COX-2, 5-LOX | Inhibition | Pyridazine-based sulfonamides | mmv.org |

Deoxyribonucleic acid (DNA) is a crucial molecular target for many anticancer drugs. mdpi.comresearchgate.net The interaction of small molecules with DNA can occur through various modes, including intercalation between base pairs and binding within the major or minor grooves. mdpi.comresearchgate.net Spectroscopic methods and molecular modeling are commonly used to investigate these interactions. google.commdpi.com

Several studies have explored the DNA-binding properties of pyridazinone derivatives, suggesting that this scaffold can be a basis for designing DNA-interactive agents. For instance, novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives have been synthesized and studied as potential DNA minor groove binders. researchgate.netsarpublication.com Molecular docking studies supported their potential to fit within the DNA minor groove. researchgate.netsarpublication.com Experimental analysis through UV-thermal melting experiments confirmed that bis-guanidinium analogues exhibited a weak binding affinity to DNA, indicating that two terminal guanidinium (B1211019) moieties are important for this interaction. sarpublication.com

Another study on pyrrolo[3,4-d]pyridazinone derivatives demonstrated through spectroscopic methods (UV-Vis, CD, and fluorescence spectroscopy) and molecular modeling that these compounds form stable complexes with calf thymus DNA (ctDNA) via groove binding mechanisms. google.commdpi.com

The table below summarizes findings from DNA-binding studies on certain pyridazinone derivatives.

| Derivative Class | DNA Target | Method(s) of Study | Observed Binding Mode | Reference(s) |

| Pyridazin-3(2H)-one-based guanidines | Calf Thymus DNA (ctDNA) | UV-thermal denaturation, Molecular docking | Minor groove binding | researchgate.netsarpublication.com |

| Pyrrolo[3,4-d]pyridazinones | Calf Thymus DNA (ctDNA) | UV-Vis, CD, Fluorescence spectroscopy, Molecular modeling | Groove binding | google.commdpi.com |

The inhibitory potential of pyridazinone derivatives against various enzymes has been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). These values are crucial for understanding the potency of these compounds and for structure-activity relationship (SAR) studies.

For example, pyrido-pyridazinone derivatives have shown potent FER kinase inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range. acs.org Similarly, pyrazolo[3,4-d]pyridazinone derivatives have been identified as potent FGFR inhibitors, with compound 10h showing significant antitumor efficacy in a xenograft model. acs.orgnih.gov In the context of VAP-1 inhibition, novel 5-substituted pyridazinone inhibitors have demonstrated IC₅₀ values ranging from 20 nM to 290 nM against the human enzyme. researchgate.net

The following table presents a selection of enzyme inhibition data for various pyridazinone derivatives.

| Derivative Class | Target Enzyme | IC₅₀ / Ki Value | Reference(s) |

| Pyrido-pyridazinone derivative 1 | FER kinase | 0.5 nM | acs.org |

| Pyrazolo[3,4-d]pyridazinone derivative 10h | FGFR1 | Potent enzymatic activity | acs.orgnih.gov |

| 5-substituted pyridazinone | Human VAP-1 | 20 nM - 290 nM | researchgate.net |

| 4-Hydroxypyridazin-3(2H)-one derivative 22 | Human DAAO | 9.6 ± 1.0 µM | scholarsresearchlibrary.com |

| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 87 | PARP-1 | 0.148 µM | |

| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 88 | PARP-1 | 0.152 µM | |

| Diphenyl derivative 18g | Acetylcholinesterase (AChE) | 1.75 µM | rsc.org |

| Diphenyl derivative 11g | Butyrylcholinesterase (BChE) | 4.97 µM | rsc.org |

Preclinical Evaluation and Translational Research Considerations

The promising in vitro activities of pyridazinone derivatives have led to their evaluation in preclinical animal models for various diseases, providing a bridge to potential clinical applications. These studies are essential for assessing in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and preliminary safety profiles.

For instance, certain pyridazinone derivatives with PDE4 inhibitory activity were evaluated for their efficacy against osteosarcoma. google.com In vitro assays demonstrated that these compounds could limit cell proliferation, survival, and migration of osteosarcoma cell lines. google.com More importantly, in an in vivo murine orthotopic osteosarcoma model, these drugs were shown to decrease tumor development, suggesting their potential as therapeutic candidates for this rare bone cancer. google.com

In the field of infectious diseases, pyridazinone derivatives have been optimized as antimalarial leads. mdpi.com Starting from a screening hit that lacked bioavailability, a series of derivatives were synthesized to improve drug-like properties. mdpi.com The optimized compound, MBX-4055 , showed improved oral absorption, acceptable in vivo tolerability, and favorable pharmacokinetics. mdpi.com It was also found to be refractory to acquired resistance during in vitro selection, a critical feature for new antimalarial drugs. mdpi.com

Furthermore, in the context of Chagas disease, a pyridazinone derivative was identified as a potent and selective inhibitor of the Trypanosoma cruzi proteasome. acs.org Optimization of its ADME properties led to a compound suitable for mouse efficacy studies. acs.org

Pharmacokinetic profiling is a critical component of translational research. Studies on pyridazinone-containing HCV NS5B polymerase inhibitors focused on optimizing their drug metabolism and pharmacokinetics (DMPK) profiles. crimsonpublishers.com This led to the discovery of inhibitors with improved oral bioavailabilities and good stability in human liver microsomes. crimsonpublishers.com Similarly, pharmacokinetic studies of pyrido-pyridazinone derivatives as FER kinase inhibitors showed that structural modifications could significantly improve bioavailability. acs.org

These examples underscore the translational potential of the pyridazinone scaffold. Further research, including more extensive preclinical toxicology and safety pharmacology studies, is necessary to advance these promising candidates toward clinical trials.

Agrochemical Applications

The pyridazinone ring is a versatile scaffold not only in pharmaceuticals but also in the agrochemical industry. scholarsresearchlibrary.com Derivatives of pyridazinone have been developed as herbicides and, more recently, as plant activators. scholarsresearchlibrary.comresearchgate.net

Plant Growth Regulators

The term "plant growth regulator" encompasses a broad range of substances that modify plant growth and development. scholarsresearchlibrary.com While some pyridazinone derivatives are primarily known for their herbicidal activity, which involves inhibiting or killing plants, others have been investigated for their ability to modulate plant growth in a non-lethal manner, for example, by enhancing disease resistance. scholarsresearchlibrary.comresearchgate.net

Pyridazinone herbicides, such as chloridazon, primarily act by inhibiting photosynthesis at photosystem II (PSII). They bind to the D1 protein of the PSII complex, blocking electron transport and halting CO₂ fixation. Another mode of action for some pyridazinone herbicides, like norflurazon, is the inhibition of carotenoid biosynthesis. This leads to the destruction of chlorophyll, resulting in a "bleached" appearance in susceptible plants.

More recently, a novel application of 3(2H)-pyridazinone derivatives has emerged in the field of "plant activators." rsc.orgresearchgate.net These compounds protect crops from diseases by inducing the plant's own immune system (systemic acquired resistance) rather than by directly killing the pathogens. researchgate.net A study on a series of 3(2H)-pyridazinone derivatives found that many of them exhibited excellent broad-spectrum induced resistance against various pathogens in vivo, but had no direct antimicrobial activity in vitro. rsc.orgresearchgate.net This is a desirable characteristic for developing eco-friendly crop protection strategies, as it can reduce the risk of pesticide resistance and environmental contamination. researchgate.net Compound 32 from this study showed particularly good efficacy against four different pathogens, highlighting the potential of this class of compounds as new plant activators. rsc.orgresearchgate.net

Additionally, some pyridazine derivatives have been reported to exhibit growth stimulatory activity in preliminary screenings. researchgate.net For instance, certain derivatives tested on the common bean (Phaseolus vulgaris L.) were found to increase the lignan (B3055560) content of the plants. researchgate.net

Materials Science and Other Emerging Applications

The application of pyridazinone derivatives is expanding into the realm of materials science, where their specific electronic and structural properties are being harnessed to create functional materials. ingentaconnect.comrsc.org

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. wikipedia.org The process by which these molecules spontaneously form ordered structures is known as molecular self-assembly. wikipedia.orgnih.gov

Nitrogen-containing heterocycles, including pyridazines and pyrazines, are valuable building blocks (tectons) in supramolecular chemistry. frontiersin.orgnih.gov Their defined geometries and ability to coordinate with metals allow for the rational design and self-assembly of complex, discrete architectures like molecular polygons and cages. nih.govnih.gov

The pyridazinone ring, with its combination of hydrogen bond donors (N-H), acceptors (C=O, ring nitrogens), and an aromatic system, is an attractive candidate for designing self-assembling systems. rsc.org Research has shown that pyridazinone-based homo- and heterodimers can form folded structures stabilized by intramolecular aromatic π–π stacking interactions, resulting in fluorescent crystals. rsc.org This demonstrates the potential of the pyridazinone scaffold to direct the formation of ordered, functional supramolecular assemblies. rsc.org The ability to pre-organize molecules through these weak interactions is key to developing new materials and is often inspired by biological systems. wikipedia.org

Chemo- and biosensors are analytical devices that convert a chemical or biological recognition event into a measurable signal. nih.govmdpi.com Fluorescent chemosensors are a particularly important class, where the binding of a target analyte causes a change in the fluorescence properties of a specially designed molecule (a fluorophore). gecekitapligi.com

The development of novel sensor molecules often relies on heterocyclic scaffolds that can be functionalized to achieve selective binding and a clear signaling response. researchgate.net Pyridine (B92270) derivatives, for example, have been widely used in the design of effective chemosensors for various ions and molecules. researchgate.net

The pyridazinone nucleus presents an interesting platform for developing new chemosensors. Its inherent electronic properties and the potential for fluorescence make it a candidate for incorporation into sensor designs. rsc.org Research on pyridazinone-based systems has shown they can act as fluorescent materials. rsc.org By strategically modifying the this compound structure—for example, by attaching specific binding groups—it may be possible to create novel "turn-on" or "turn-off" fluorescent sensors. In such a system, the interaction with a target analyte would modulate the electronic structure of the pyridazinone core, leading to a detectable change in light emission through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). gecekitapligi.com This emerging application could lead to new tools for environmental monitoring or clinical diagnostics. nih.govresearchgate.net

Conclusion and Future Perspectives

Summary of Current Research Trends and Accomplishments Related to 4-Ethylpyridazin-3(2H)-one

An extensive search of scientific databases and literature archives indicates a significant lack of published research specifically focused on this compound. As a result, there are no discernible research trends or notable accomplishments to report for this particular compound. The scientific community has yet to direct its attention towards the synthesis, characterization, or evaluation of the biological activities of this compound. This is in contrast to the broader class of pyridazinone derivatives, which have been the subject of various chemical and pharmacological studies. However, these general findings cannot be directly extrapolated to the specific ethyl-substituted variant.

Identification of Knowledge Gaps and Unexplored Research Avenues

The absence of dedicated research on this compound represents a complete knowledge gap. Every aspect of its chemical and biological profile remains an unexplored avenue for investigation. Key unanswered questions include:

Fundamental Physicochemical Properties: Basic characteristics such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) for this compound have not been documented in readily accessible literature.

Synthetic Routes: While general methods for the synthesis of pyridazinone cores exist, specific, optimized, and high-yielding synthetic pathways to this compound have not been reported.

Biological Activity: The compound has not been screened for any potential biological or pharmacological activities. Its profile as a potential therapeutic agent or agrochemical is entirely unknown.

Metabolic Fate and Toxicity: There is no information regarding the in vivo or in vitro metabolism, pharmacokinetic profile, or toxicological properties of this compound.

Structure-Activity Relationships (SAR): Without any biological data, no structure-activity relationship studies involving the 4-ethyl substituent on the pyridazinone scaffold can be established.

Future Directions in Synthetic Methodology, Computational Studies, and Biological Applications

Given the complete lack of data, the future directions for research on this compound are foundational and extensive.

Synthetic Methodology: The primary step would be the development and optimization of a reliable and scalable synthetic route to produce this compound in sufficient purity and quantity for further studies. This could involve exploring various precursor materials and reaction conditions.

Computational Studies: In silico studies could serve as a preliminary screening tool. Density Functional Theory (DFT) calculations could predict its structural and electronic properties. Molecular docking studies against a wide range of biological targets (e.g., enzymes, receptors) could help to hypothesize potential biological activities and guide future in vitro and in vivo testing.

Biological Applications: A broad-based screening approach is warranted to uncover any potential therapeutic or agrochemical applications. This would involve testing the compound in a variety of biological assays, including but not limited to:

Antimicrobial (antibacterial, antifungal) assays.

Anticancer screenings against various cell lines.

Enzyme inhibition assays (e.g., kinases, proteases).

Receptor binding assays.

Herbicidal and insecticidal activity tests.

Potential for this compound in Developing Next-Generation Therapeutic and Agrochemical Solutions

At present, the potential of this compound in the development of next-generation therapeutic and agrochemical solutions is entirely speculative. The pyridazinone scaffold is a known pharmacophore present in some biologically active compounds. Therefore, it is plausible that this compound could exhibit some form of bioactivity. However, without any empirical data, any discussion of its potential remains in the realm of hypothesis. The future discovery of a significant biological effect could position this compound as a lead structure for the development of novel drugs or crop protection agents. Until fundamental research is undertaken, its potential remains unrealized and unquantified.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-Ethylpyridazin-3(2H)-one?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions or functionalization of pyridazinone precursors. For example, substituted pyridazinones can be synthesized via nucleophilic substitution of halogenated intermediates with ethylamine derivatives under reflux conditions in ethanol or THF. Key steps include:

- Cyclization : Use of hydrazine derivatives to form the pyridazinone core.

- Alkylation : Introduction of the ethyl group via alkyl halides or Mitsunobu reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product.

Reaction yields and purity depend on temperature control and catalyst selection (e.g., palladium for cross-coupling steps) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

Optimization strategies include:

- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- In situ monitoring : Techniques like FTIR or HPLC track intermediate formation, minimizing side reactions.

For example, a study on similar dihydropyridazinones achieved a 78% yield by using microwave irradiation (120°C, 30 min) and Pd(OAc)₂ as a catalyst .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- NMR : H and C NMR identify proton environments and carbon frameworks. The ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm) are diagnostic.

- IR : Confirms carbonyl stretching (C=O at ~1680 cm⁻¹) and N-H bonds (~3200 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 139.1) .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic potential maps : Highlights nucleophilic/electrophilic regions.

- HOMO-LUMO gaps : Predicts reactivity (e.g., a small gap suggests high electrophilicity).

- Vibrational frequencies : Validates IR spectra.

Studies on analogous pyridazinones show strong agreement between computed and experimental data (average deviation <5 cm⁻¹ in IR) .

Basic: How is the bioactivity of this compound evaluated in preliminary assays?

Methodological Answer:

- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HepG2 or MCF-7).

- Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ determination.

- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation.

For example, pyridazinone derivatives showed IC₅₀ values of 12–45 μM against kinases in a 2023 study .

Advanced: What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for pyridazinone derivatives?

Methodological Answer:

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., ethyl vs. methyl substitution effects).

- Free-Wilson analysis : Quantifies contributions of substituents to bioactivity.

- Crystallography : Resolve binding modes (e.g., X-ray structures of ligand-protein complexes).

A 2023 study resolved conflicting SAR data by correlating ethyl-group positioning with steric hindrance in FABP4 inhibition .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Matrix effects : Plasma proteins can interfere with LC-MS/MS. Mitigate via protein precipitation (acetonitrile) or SPE.

- Detection limits : Optimize MRM transitions (e.g., m/z 139→94 for enhanced sensitivity).

- Calibration curves : Use deuterated internal standards (e.g., d₃-ethyl analogs) for accuracy .

Advanced: How can machine learning models improve the design of pyridazinone-based drug candidates?

Methodological Answer:

- QSAR models : Train on datasets (e.g., ChEMBL) to predict logP, pKa, and toxicity.

- Generative AI : Proposes novel analogs with optimized properties (e.g., lower hepatotoxicity).

- Validation : Molecular dynamics simulations assess binding stability (e.g., RMSD <2 Å over 100 ns).

A 2024 model achieved 85% accuracy in predicting pyridazinone solubility using Random Forest algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.